tert-Butyldiphenylsilyl cyanide

Overview

Description

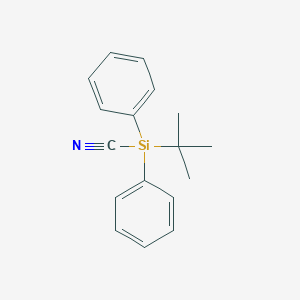

tert-Butyldiphenylsilyl cyanide: is an organosilicon compound with the molecular formula C17H19NSi. It is used primarily as a reagent in organic synthesis, particularly for the preparation of silylated cyanohydrins from hindered ketones .

Mechanism of Action

Target of Action

tert-Butyldiphenylsilyl cyanide, also known as TBDPS, is primarily used as a protecting group for alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups in various organic compounds .

Mode of Action

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Biochemical Pathways

The TBDPS group is used in the protection of alcohols, which is a common step in many synthetic transformations in organic chemistry . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .

Result of Action

The primary result of the action of this compound is the protection of alcohol groups in organic compounds, preventing them from reacting under conditions that might otherwise cause them to do so . This allows for more complex synthetic transformations to be carried out on the protected molecule .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a mild base and a catalyst, which are necessary for the introduction of the protecting group . Additionally, the group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyldiphenylsilyl cyanide can be synthesized by reacting tert-butyldiphenylsilyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyldiphenylsilyl cyanide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form silylated cyanohydrins.

Substitution Reactions: It can participate in substitution reactions where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Addition: Common reagents include ketones or aldehydes, and the reaction is typically catalyzed by Lewis acids such as zinc iodide or boron trifluoride.

Substitution Reactions: These reactions often require strong bases or nucleophiles to facilitate the substitution process.

Major Products:

Silylated Cyanohydrins: Formed from the nucleophilic addition of this compound to carbonyl compounds.

Substituted Silyl Compounds: Resulting from substitution reactions where the cyanide group is replaced.

Scientific Research Applications

Chemistry: tert-Butyldiphenylsilyl cyanide is used in the synthesis of complex organic molecules, particularly in the formation of silylated cyanohydrins, which are valuable intermediates in organic synthesis .

Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives and related compounds are often explored for potential pharmaceutical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications .

Comparison with Similar Compounds

tert-Butyldimethylsilyl cyanide: Another silyl cyanide compound used for similar purposes but with different steric and electronic properties.

Trimethylsilyl cyanide: A smaller silyl cyanide compound that is less sterically hindered and often used in similar nucleophilic addition reactions.

Uniqueness: tert-Butyldiphenylsilyl cyanide is unique due to its bulky tert-butyl and diphenyl groups, which provide increased steric hindrance. This can lead to higher selectivity in reactions and greater stability under certain conditions compared to smaller silyl cyanides .

Biological Activity

Introduction

tert-Butyldiphenylsilyl cyanide (TBDPSCN) is a silicon-containing compound that has garnered attention in the field of organic chemistry for its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of TBDPSCN, focusing on its synthesis, mechanisms of action, and relevant case studies.

TBDPSCN is characterized by its bulky tert-butyl and diphenylsilyl groups, which enhance its stability and reactivity compared to other cyanides. It is primarily used as a reagent in organic synthesis, particularly in the formation of β-isonitrile alcohols via epoxides and in the cyanosilylation of aldehydes and ketones.

Table 1: Physical Properties of TBDPSCN

| Property | Value |

|---|---|

| Boiling Point | 163–167°C |

| Melting Point | 76–78°C |

| Molecular Weight | 261.37 g/mol |

| Solubility | Soluble in organic solvents |

TBDPSCN acts as a Lewis acid catalyst, facilitating reactions with aldehydes and ketones to produce silylated cyanohydrins. The addition of TBDPSCN to sterically hindered ketones has been shown to proceed smoothly in the presence of catalysts such as zinc iodide or potassium cyanide/18-crown-6, yielding products with greater stability than those obtained with other silyl cyanides .

Case Study: Synthesis of Silylated Cyanohydrins

A study demonstrated the efficacy of TBDPSCN in synthesizing silylated cyanohydrins from various ketones. The reaction conditions were optimized, showing high yields (up to 97%) when using a catalytic amount of zinc iodide . The stereoselectivity was also notable, with diastereomers being produced in controlled ratios.

Antiviral Properties

Recent research has explored the antiviral potential of TBDPSCN derivatives. For instance, certain derivatives have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), with IC50 values indicating potent activity . The mechanism appears to involve interference at an early stage in the viral life cycle, reducing the production of infectious virions.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of TBDPSCN on various cancer cell lines. For example, compounds derived from TBDPSCN exhibited IC50 values in nanomolar concentrations against breast cancer cell lines (MCF-7) and cervical carcinoma cells (KB-V1), suggesting a promising therapeutic profile . The mechanism behind this cytotoxicity is believed to involve reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and apoptosis in cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | DENV2 | 3.03 | Inhibition of viral replication |

| Cytotoxicity | MCF-7 | 20.1 | ROS generation |

| Cytotoxicity | KB-V1 | 20 | Apoptosis via endoplasmic reticulum stress |

Properties

IUPAC Name |

[tert-butyl(diphenyl)silyl]formonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHNDMZEXWDAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393447 | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145545-43-3 | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldiphenylsilyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes tert-Butyldiphenylsilyl cyanide useful for reactions with sterically hindered ketones?

A1: this compound (TBDPSCN), similar to its counterpart tert-butyldimethylsilyl cyanide (TBDMSCN), demonstrates effectiveness in reacting with sterically hindered ketones. [, ]. This capability likely stems from the steric bulk provided by the tert-butyldiphenylsilyl and tert-butyldimethylsilyl groups, which could influence the reaction pathway and favor the formation of desired products even when the ketone is sterically hindered.

Q2: What are the typical reaction conditions for using this compound with hindered ketones?

A2: The research indicates that TBDPSCN successfully adds to hindered ketones under specific conditions. These conditions include the presence of either Lewis acids like zinc iodide (ZnI2) in dichloromethane at 25°C or bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane at 25°C []. The choice of catalyst and specific conditions can influence the reaction yield and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.